molecular formula C21H23NO6 B2828514 Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1061586-26-2

Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate

Cat. No.: B2828514
CAS No.: 1061586-26-2
M. Wt: 385.416
InChI Key: RHUUGPXHKSCQNG-UHFFFAOYSA-N
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Description

Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate is a benzoate ester derivative featuring a complex substitution pattern. The compound consists of an ethyl benzoate backbone with a 2-amino group linked to a diacetyloxy chain. The first acetyl group is substituted with a 4-ethoxyphenyl moiety, contributing to its lipophilic character.

Properties

IUPAC Name

ethyl 2-[[2-[2-(4-ethoxyphenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-3-26-16-11-9-15(10-12-16)13-20(24)28-14-19(23)22-18-8-6-5-7-17(18)21(25)27-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUUGPXHKSCQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Ethoxyphenyl Acetate: This step involves the acetylation of 4-ethoxyphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Preparation of the Aminobenzoate: The next step is the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-amino benzoate.

    Coupling Reaction: Finally, the ethoxyphenyl acetate is coupled with ethyl 2-amino benzoate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylated amino group may facilitate binding to active sites, while the ethoxyphenyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) XLogP3* Key Functional Groups Reference
Target Compound 4-ethoxyphenyl acetyloxy C₂₁H₂₂NO₆† 384.41 (calculated) ~3.5‡ Ethoxy, acetyloxy, benzoate -
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 4-bromophenyl acetyl C₁₇H₁₆BrNO₃ 368.22 N/A Bromophenyl, acetyl, benzoate
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate 2,4-dichlorophenoxy acetyl C₁₇H₁₅Cl₂NO₄ 368.20 4.3 Dichlorophenoxy, acetyl, benzoate
Ethyl 2-[(4-chloro-2-benzoylphenyl)amino]-2-oxoacetate 4-chloro-2-benzoylphenyl C₁₇H₁₄ClNO₄ 331.75 N/A Chlorophenyl, benzoyl, oxoacetate

*XLogP3: Predicted partition coefficient (lipophilicity).
†Calculated using standard atomic weights.
‡Estimated via analogy to compounds with similar substituents.

Key Observations:

Lipophilicity (XLogP3): The target compound’s 4-ethoxyphenyl group likely enhances lipophilicity (estimated XLogP3 ~3.5) compared to halogenated analogs. For example, the dichlorophenoxy derivative (XLogP3 = 4.3) exhibits higher hydrophobicity due to electron-withdrawing chlorine atoms . Bromophenyl derivatives (e.g., ) may balance lipophilicity and steric bulk, influencing membrane permeability.

In contrast, halogenated derivatives (e.g., Cl, Br) introduce electron-withdrawing effects, altering reactivity and binding interactions . The acetyloxy linker in the target compound increases conformational flexibility compared to rigid oxoacetate or sulfonamide groups in analogs like .

Bioactivity Implications:

  • Ethyl benzoates with halogenated substituents (e.g., ) are often associated with pesticidal or antimicrobial activity, as seen in tribenuron methyl and diclofop-methyl . The target compound’s ethoxyphenyl group may confer distinct bioactivity, possibly targeting enzyme systems responsive to aryl ether motifs.

Biological Activity

Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

The synthesis of this compound involves several steps:

  • Formation of Ethoxyphenyl Acetate : Acetylation of 4-ethoxyphenol using acetic anhydride and a catalyst (e.g., sulfuric acid).
  • Preparation of Aminobenzoate : Reaction of 2-aminobenzoic acid with ethyl chloroformate to yield ethyl 2-amino benzoate.
  • Coupling Reaction : The ethoxyphenyl acetate is coupled with ethyl 2-amino benzoate under basic conditions to form the target compound.

This compound is characterized as an ester, which is known for its reactivity with water to produce alcohols and acids.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The acetylated amino group enhances binding affinity at active sites, while the ethoxyphenyl group increases lipophilicity and membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Salmonella typhi11.29 - 77.38 µM

Additionally, antifungal activity has been noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anti-inflammatory and Analgesic Properties

The compound's potential therapeutic applications extend to anti-inflammatory and analgesic effects, which are critical in the treatment of various inflammatory conditions. The structural characteristics may enhance its efficacy in modulating inflammatory pathways.

Case Studies

A study focusing on the antibacterial effects of similar compounds demonstrated that modifications on the phenolic ring significantly influenced their activity against Gram-positive and Gram-negative bacteria. The introduction of electron-donating or withdrawing groups resulted in varying degrees of antimicrobial efficacy, highlighting the importance of structural optimization in drug design .

Comparative Analysis

When compared to similar compounds such as Ethyl 2-(4-ethoxyphenoxy)acetate and Ethyl 2-(4-acetamidophenylsulfonyl)acetate, this compound exhibits unique biological properties due to its specific structural features:

Compound Unique Features
This compoundCombination of ethoxyphenyl with acetylated amino benzoate
Ethyl 2-(4-ethoxyphenoxy)acetateLacks acetylated amino group
Ethyl 2-(4-acetamidophenylsulfonyl)acetateContains a sulfonamide moiety

This uniqueness may confer distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Esterification: React 4-ethoxyphenylacetic acid with ethyl chloroacetate to form the acetyloxy intermediate.

Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acetyloxy intermediate to 2-aminobenzoic acid ethyl ester.

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Reaction conditions (e.g., anhydrous solvents, nitrogen atmosphere) and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical for optimizing yield (>65%) .

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural characterization employs:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (DMSO-d6) to confirm backbone connectivity, with key signals at δ 1.2–1.4 ppm (ethyl ester CH3), δ 4.1–4.3 ppm (ester CH2), and δ 7.3–8.1 ppm (aromatic protons).
  • X-ray Crystallography: Single-crystal diffraction data refined via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Visualization with ORTEP-3 ensures accurate molecular geometry representation, particularly for the acetamido linker and ethoxyphenyl torsion angles .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

Methodological Answer:
Contradictions may arise from:

  • Experimental Variability: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and control for compound stability (e.g., HPLC purity checks).
  • Structural Analog Comparisons: Compare substituent effects using analogs (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl or altering the ester group). For example, fluorinated analogs in showed enhanced receptor binding, suggesting electronic effects dominate activity .
  • Dose-Response Curves: Perform IC50 determinations with triplicate measurements to assess potency thresholds. Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to validate reproducibility .

Advanced: What computational and crystallographic methods support refinement of this compound’s structure?

Methodological Answer:

  • Crystallographic Refinement: Use SHELXL for high-resolution data (≤1.0 Å) to model disorder in the ethoxyphenyl group. Apply restraints for anisotropic displacement parameters and validate via R-factor convergence (<5%) .
  • Software Integration: The WinGX suite streamlines data processing, enabling Fourier map analysis to resolve electron density ambiguities (e.g., acetyloxy group orientation) .
  • Hydrogen Bonding Analysis: Generate interaction diagrams (e.g., C–H···O bonds between benzoate and neighboring molecules) to explain packing motifs .

Advanced: How to design experiments to assess its enzyme inhibition mechanism?

Methodological Answer:

  • Kinetic Assays: Use Michaelis-Menten kinetics with varying substrate concentrations. Monitor inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
  • Molecular Docking: Employ AutoDock Vina to model binding poses against target enzymes (e.g., cyclooxygenase-2). Focus on key interactions: the ethoxyphenyl group in hydrophobic pockets and the acetamido linker forming hydrogen bonds .
  • Mutagenesis Studies: Compare inhibition potency against wild-type vs. mutant enzymes (e.g., replacing active-site residues like Ser530 in COX-2) to identify critical binding motifs .

Basic: What are the key stability considerations during storage and handling?

Methodological Answer:

  • Storage Conditions: Store at –20°C under argon to prevent hydrolysis of the ester group.
  • Stability Assays: Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days. Peaks corresponding to benzoic acid derivatives indicate ester cleavage.
  • Light Sensitivity: UV-Vis spectroscopy (λ = 254 nm) confirms photostability; use amber vials if absorbance increases >10% under ambient light .

Advanced: How to analyze intermolecular interactions in its crystalline form?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., O···H, C···H) using CrystalExplorer. For this compound, >30% of contacts are H···O interactions from the ethoxy and ester groups .
  • Thermal Ellipsoids: Refine anisotropic displacement parameters in SHELXL to identify dynamic disorder (e.g., rotational flexibility of the ethoxyphenyl moiety) .
  • Powder XRD: Compare experimental and simulated patterns (Mercury software) to verify phase purity and polymorphism absence .

Advanced: What strategies optimize its solubility for in vitro bioassays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO:PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Derivatization: Synthesize phosphate or glycoside derivatives (e.g., replace ethyl ester with a water-soluble group) to enhance aqueous solubility >10-fold .
  • Micellar Encapsulation: Employ poloxamers (e.g., Pluronic F-127) at 0.1% w/v to solubilize the compound while maintaining bioactivity .

Basic: What spectroscopic techniques confirm functional group integrity post-synthesis?

Methodological Answer:

  • FT-IR Spectroscopy: Key peaks include ν(C=O) at ~1720 cm⁻¹ (ester), ν(N–H) at ~3300 cm⁻¹ (amide), and ν(C–O–C) at ~1250 cm⁻¹ (ethoxy group).
  • Mass Spectrometry: High-resolution ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 402.1425 (calculated: 402.1428) .
  • Elemental Analysis: Validate C, H, N percentages within ±0.3% of theoretical values (e.g., C: 62.52%, H: 5.72%, N: 3.48%) .

Advanced: How to evaluate its potential as a ligand for biological receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target receptors (e.g., G-protein-coupled receptors) on a sensor chip. Measure binding kinetics (ka/kd) at concentrations from 1 nM to 10 µM.
  • Isothermal Titration Calorimetry (ITC): Determine binding stoichiometry (n) and enthalpy (ΔH) to assess specificity. A favorable ΔG (<–30 kJ/mol) indicates strong affinity .
  • Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled ligands) to quantify displacement efficacy (IC50 < 1 µM suggests high potency) .

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